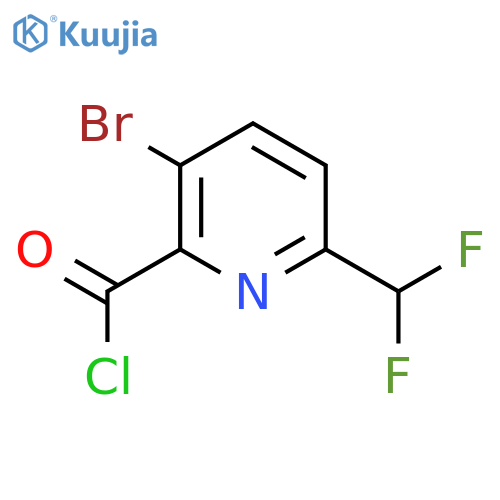Cas no 1803706-64-0 (3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride)

1803706-64-0 structure
商品名:3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride
CAS番号:1803706-64-0
MF:C7H3BrClF2NO
メガワット:270.45862698555
CID:4848052
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride
-
- インチ: 1S/C7H3BrClF2NO/c8-3-1-2-4(7(10)11)12-5(3)6(9)13/h1-2,7H
- ほほえんだ: BrC1C=CC(C(F)F)=NC=1C(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 30
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076149-500mg |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 500mg |
$823.15 | 2022-04-02 | |
| Alichem | A029076149-1g |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 1g |
$1,504.90 | 2022-04-02 | |
| Alichem | A029076149-250mg |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 250mg |
$489.60 | 2022-04-02 |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1803706-64-0 (3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
